N-Acetyl-D-glucosamine-13C

Description

BenchChem offers high-quality N-Acetyl-D-glucosamine-13C suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Acetyl-D-glucosamine-13C including the price, delivery time, and more detailed information at info@benchchem.com.

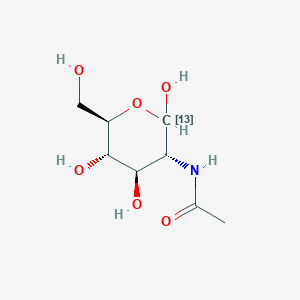

Structure

3D Structure

Properties

IUPAC Name |

N-[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)(213C)oxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6-,7-,8?/m1/s1/i8+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVRNDRQMDRJTHS-KWCCIMDUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[13CH]1O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to N-acetyl-D-[1-13C]glucosamine for Researchers and Drug Development Professionals

Introduction

N-acetyl-D-[1-13C]glucosamine is a stable isotope-labeled monosaccharide that serves as a critical tool for researchers and scientists in the fields of glycobiology, metabolism, and drug development. As an analog of the naturally occurring N-acetyl-D-glucosamine (GlcNAc), the incorporation of a carbon-13 isotope at the anomeric position (C1) allows for the precise tracing and quantification of this molecule through various biological pathways without the complications of radioactivity. This guide provides a comprehensive overview of N-acetyl-D-[1-13C]glucosamine, including its chemical properties, synthesis, and applications, with a focus on detailed experimental protocols and data presentation for a technical audience.

Core Chemical and Physical Properties

N-acetyl-D-[1-13C]glucosamine shares nearly identical chemical and physical properties with its unlabeled counterpart, with the key difference being its increased molecular weight due to the presence of the 13C isotope.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₅NO₆ | --INVALID-LINK-- |

| Molecular Weight | 222.20 g/mol | --INVALID-LINK-- |

| Exact Mass | 222.09329203 Da | --INVALID-LINK-- |

| Appearance | White to off-white solid | (General knowledge) |

| Solubility | Soluble in water | (General knowledge) |

| Synonyms | N-Acetyl-D-glucosamine-1-13C | --INVALID-LINK-- |

Synthesis of N-acetyl-D-[1-13C]glucosamine

Experimental Protocol: Generalized Synthesis

Materials:

-

D-[1-13C]glucosamine hydrochloride

-

Anhydrous methanol

-

Sodium methoxide

-

Acetic anhydride

-

Diethyl ether

-

Standard laboratory glassware and stirring equipment

Procedure:

-

Preparation of Glucosamine Free Base:

-

Suspend D-[1-13C]glucosamine hydrochloride in anhydrous methanol.

-

Add a stoichiometric equivalent of sodium methoxide in methanol to the suspension with stirring. This reaction neutralizes the hydrochloride, precipitating sodium chloride and leaving the D-[1-13C]glucosamine free base in solution.

-

Filter the reaction mixture to remove the sodium chloride precipitate. The filtrate now contains the D-[1-13C]glucosamine free base.

-

-

N-Acetylation:

-

To the methanolic solution of D-[1-13C]glucosamine, add a slight molar excess (approximately 1.1 to 1.5 equivalents) of acetic anhydride dropwise while stirring at room temperature.

-

The reaction is typically rapid, and the N-acetyl-D-[1-13C]glucosamine product will begin to crystallize out of the solution.

-

Continue stirring for 1-2 hours to ensure the reaction goes to completion.

-

-

Isolation and Purification:

-

Cool the reaction mixture in an ice bath to maximize crystallization.

-

Collect the crystalline product by vacuum filtration.

-

Wash the crystals with cold methanol and then with diethyl ether to remove any unreacted starting materials and byproducts.

-

Dry the purified N-acetyl-D-[1-13C]glucosamine under vacuum.

-

Note: This is a generalized protocol. Optimization of solvent volumes, reaction times, and purification methods may be necessary to achieve high yield and purity.

Key Applications and Experimental Protocols

N-acetyl-D-[1-13C]glucosamine is primarily used as a tracer in metabolic studies to investigate pathways such as the hexosamine biosynthesis pathway (HBP) and O-GlcNAcylation.

Metabolic Labeling of Cells

This technique involves introducing N-acetyl-D-[1-13C]glucosamine into cell culture media, where it is taken up by cells and incorporated into various biomolecules.

Experimental Protocol: Metabolic Labeling for NMR or Mass Spectrometry Analysis

Materials:

-

Mammalian cells of interest (e.g., HeLa, HEK293)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

N-acetyl-D-[1-13C]glucosamine

-

Phosphate-buffered saline (PBS)

-

Cell scraper

-

Centrifuge

-

Extraction solvent (e.g., 80% methanol, acetonitrile/water mixture)

Procedure:

-

Cell Culture:

-

Culture cells to approximately 70-80% confluency in a standard culture vessel.

-

Prepare the labeling medium by supplementing the regular growth medium with a defined concentration of N-acetyl-D-[1-13C]glucosamine. The optimal concentration can range from 50 µM to 1 mM and should be determined empirically for the specific cell line and experimental goals.

-

-

Metabolic Labeling:

-

Remove the standard growth medium from the cells and wash once with sterile PBS.

-

Add the prepared labeling medium to the cells.

-

Incubate the cells for a desired period. The incubation time can vary from a few hours to several days, depending on the turnover rate of the metabolites or proteins of interest.

-

-

Cell Harvesting and Metabolite Extraction:

-

After the labeling period, place the culture dish on ice and aspirate the labeling medium.

-

Wash the cells twice with ice-cold PBS.

-

Add a pre-chilled extraction solvent to the cells and scrape them from the dish.

-

Collect the cell lysate and transfer it to a microcentrifuge tube.

-

Incubate the lysate on ice for 20 minutes with periodic vortexing to ensure complete extraction.

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the extracted metabolites for downstream analysis by NMR or mass spectrometry.

-

Quantitative Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

13C NMR is a powerful technique for directly observing the incorporation of the 13C label into various metabolites.

Experimental Protocol: NMR Sample Preparation and Analysis

Materials:

-

Lyophilizer

-

Deuterium oxide (D₂O)

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Sample Preparation:

-

Lyophilize the metabolite extract to dryness.

-

Reconstitute the dried extract in a known volume of D₂O containing a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing and quantification.

-

Transfer the sample to an NMR tube.

-

-

NMR Data Acquisition:

-

Acquire a 1D ¹³C NMR spectrum. A proton-decoupled ¹³C experiment is standard.

-

The position of the enriched ¹³C peak will confirm the identity of the labeled compound and its downstream metabolites. The intensity of the peak can be used for quantification relative to the internal standard.

-

Expected ¹³C NMR Data for N-acetyl-D-glucosamine:

The following table provides the expected ¹³C NMR chemical shifts for unlabeled N-acetyl-D-glucosamine in D₂O. For N-acetyl-D-[1-¹³C]glucosamine, the signal corresponding to C1 would be significantly enhanced.

| Carbon Atom | Chemical Shift (ppm) |

| C1 | 97.635 |

| C2 | 59.382 |

| C3 | 76.593 |

| C4 | 72.750 |

| C5 | 78.660 |

| C6 | 63.426 |

| C=O | 177.490 |

| CH₃ | 24.888 |

Data obtained from the Biological Magnetic Resonance Bank (BMRB) entry bmse000231.[1]

Quantitative Analysis by Mass Spectrometry (MS)

Mass spectrometry offers high sensitivity for detecting and quantifying isotopically labeled compounds.

Experimental Protocol: LC-MS/MS Analysis

Materials:

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

-

Appropriate LC column (e.g., HILIC for polar metabolites)

-

Mobile phases (e.g., acetonitrile and water with additives like formic acid or ammonium acetate)

Procedure:

-

Sample Preparation:

-

The metabolite extract can be directly injected or may require further cleanup or derivatization depending on the specific analytical method.

-

-

LC-MS/MS Analysis:

-

Separate the metabolites using an appropriate LC method.

-

Analyze the eluent by mass spectrometry in either positive or negative ionization mode.

-

Use selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for targeted quantification of N-acetyl-D-[1-13C]glucosamine and its downstream metabolites.

-

Expected Mass Spectrometry Data:

The mass of N-acetyl-D-[1-13C]glucosamine will be increased by approximately 1 Da compared to the unlabeled compound. The fragmentation pattern can be used to confirm the position of the label.

| Ion | Expected m/z (Unlabeled) | Expected m/z (1-¹³C Labeled) |

| [M+H]⁺ | 222.0972 | 223.0972 |

| [M+Na]⁺ | 244.0791 | 245.0791 |

| [M-H]⁻ | 220.0827 | 221.0827 |

Predicted Fragmentation Pattern:

Upon collision-induced dissociation (CID), the fragmentation of N-acetyl-D-[1-13C]glucosamine is expected to be similar to its unlabeled counterpart. The fragments containing the C1 carbon will show a +1 Da mass shift.

Signaling Pathways

N-acetyl-D-glucosamine is a key molecule in two interconnected and vital cellular signaling pathways: the Hexosamine Biosynthesis Pathway (HBP) and O-GlcNAcylation.

Hexosamine Biosynthesis Pathway (HBP)

The HBP is a metabolic pathway that utilizes a small percentage of glucose to produce UDP-N-acetylglucosamine (UDP-GlcNAc), a fundamental building block for glycosylation.

Caption: The Hexosamine Biosynthesis Pathway (HBP).

O-GlcNAcylation Signaling Pathway

O-GlcNAcylation is a dynamic post-translational modification where a single N-acetylglucosamine moiety is attached to serine or threonine residues of nuclear and cytoplasmic proteins. This process is regulated by two key enzymes: O-GlcNAc transferase (OGT) and O-GlcNAcase (OGA).

Caption: The dynamic cycle of O-GlcNAcylation.

Experimental Workflow for Metabolic Flux Analysis

Metabolic Flux Analysis (MFA) using N-acetyl-D-[1-13C]glucosamine allows for the quantification of the rate of metabolic reactions.

Caption: Workflow for 13C Metabolic Flux Analysis.

Conclusion

N-acetyl-D-[1-13C]glucosamine is an invaluable tool for researchers seeking to unravel the complexities of cellular metabolism and signaling. Its ability to be traced through key pathways like the HBP and O-GlcNAcylation provides quantitative insights that are crucial for understanding disease states and for the development of novel therapeutics. The protocols and data presented in this guide offer a solid foundation for the effective utilization of this powerful research compound. While the provided protocols are comprehensive, it is important for researchers to optimize conditions for their specific experimental systems to ensure the highest quality data.

References

An In-depth Technical Guide to N-acetyl-D-[1-13C]glucosamine: Structure, Properties, and Applications in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetyl-D-[1-13C]glucosamine is a stable isotope-labeled monosaccharide that serves as a critical tool in biomedical research, particularly in the fields of glycobiology, metabolism, and drug development. As a derivative of the naturally occurring amino sugar N-acetyl-D-glucosamine (GlcNAc), the incorporation of a carbon-13 isotope at the anomeric (C1) position allows for the precise tracing and quantification of its metabolic fate within cellular systems. This technical guide provides a comprehensive overview of the structure, properties, and key applications of N-acetyl-D-[1-13C]glucosamine, with a focus on its utility in metabolic flux analysis and the study of glycosylation pathways.

Structure and Chemical Identity

N-acetyl-D-[1-13C]glucosamine is structurally identical to its unlabeled counterpart, with the exception of the isotopic enrichment at the C1 position of the pyranose ring. This seemingly minor modification is paramount for its application as a tracer in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

The IUPAC name for this compound is N-[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)(2-¹³C)oxan-3-yl]acetamide[1].

Table 1: Chemical Identifiers for N-acetyl-D-[1-13C]glucosamine

| Identifier | Value |

| Molecular Formula | ¹³CC₇H₁₅NO₆[2] |

| Molecular Weight | 222.20 g/mol [1][2] |

| CAS Number | 253679-94-6[1] |

| PubChem CID | 102601745[1] |

Physicochemical Properties

The physical and chemical properties of N-acetyl-D-[1-13C]glucosamine are largely comparable to those of the natural abundance compound. The isotopic label does not significantly alter its bulk properties such as melting point and solubility.

Table 2: Physicochemical Properties of N-acetyl-D-glucosamine

| Property | Value | Source |

| Melting Point | 211 °C (decomposes) | [2] |

| Solubility in Water | 50 mg/mL | [3] |

| Appearance | White to off-white powder | [3] |

| XLogP3 | -1.7 | [1] |

| Stability | Stable, but incompatible with strong oxidizing agents. | [2] |

| Storage | -20°C | [3] |

Biological Significance and Metabolic Pathways

N-acetyl-D-glucosamine is a fundamental building block for a vast array of complex carbohydrates and glycoconjugates in virtually all forms of life. It is a key component of bacterial cell walls, the chitin exoskeleton of arthropods, and glycosaminoglycans such as hyaluronic acid in mammals[4]. Within the cell, GlcNAc is a central player in the Hexosamine Biosynthetic Pathway (HBP).

The Hexosamine Biosynthetic Pathway (HBP)

The HBP is a critical metabolic route that utilizes glucose to produce UDP-N-acetylglucosamine (UDP-GlcNAc), the activated form of GlcNAc used in glycosylation reactions. N-acetyl-D-[1-13C]glucosamine can enter this pathway and become incorporated into the UDP-GlcNAc pool, thereby labeling downstream glycans and glycoproteins.

O-GlcNAcylation Signaling

A crucial downstream process of the HBP is O-GlcNAcylation, a dynamic post-translational modification where a single GlcNAc moiety is attached to serine or threonine residues of nuclear and cytoplasmic proteins. This modification is catalyzed by O-GlcNAc transferase (OGT) and removed by O-GlcNAcase (OGA). O-GlcNAcylation plays a regulatory role analogous to phosphorylation and is involved in a myriad of cellular processes, including signal transduction, transcription, and cell cycle control.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of N-acetyl Glucosamine Analogs as Inhibitors for Hyaluronan Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Metabolic labeling of glycans by radioactive sugars - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Biological Significance of N-acetyl-D-glucosamine: A Technical Guide for Researchers

November 2025

Abstract

N-acetyl-D-glucosamine (GlcNAc) is a fundamentally important amino sugar that serves as a critical building block for complex carbohydrates and as a key signaling molecule in a wide array of cellular processes. This technical guide provides an in-depth exploration of the biological roles of GlcNAc, with a particular focus on its integration into cellular metabolism via the Hexosamine Biosynthetic Pathway (HBP) and its function as a dynamic post-translational modification known as O-GlcNAcylation. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of GlcNAc's involvement in health and disease, detailed experimental protocols for its study, and quantitative data to support further investigation.

Introduction: The Central Role of N-acetyl-D-glucosamine

N-acetyl-D-glucosamine (GlcNAc) is an amide derivative of the monosaccharide glucose and a vital component in numerous biological systems.[1] It is a fundamental unit of the biopolymer chitin, which constitutes the exoskeletons of arthropods and is a major component of fungal cell walls.[1] In vertebrates, GlcNAc is a key structural element of glycoproteins, proteoglycans, and glycosaminoglycans (GAGs), which are integral to connective tissues, cell surfaces, and the extracellular matrix.[2][3] Beyond its structural importance, GlcNAc plays a crucial role in cellular signaling, primarily through the post-translational modification of proteins.[4]

The intracellular availability of GlcNAc is tightly regulated by the Hexosamine Biosynthetic Pathway (HBP), which integrates glucose, amino acid, fatty acid, and nucleotide metabolism to produce the activated form of GlcNAc, uridine diphosphate N-acetylglucosamine (UDP-GlcNAc).[5][6] UDP-GlcNAc is the donor substrate for a dynamic and reversible post-translational modification called O-GlcNAcylation, where a single GlcNAc moiety is attached to serine or threonine residues of nuclear and cytoplasmic proteins.[1][7] This process is catalyzed by O-GlcNAc transferase (OGT) and reversed by O-GlcNAcase (OGA).[8][9] O-GlcNAcylation acts as a nutrient sensor, modulating a vast number of cellular processes, including signal transduction, transcription, and protein stability, and has a complex interplay with protein phosphorylation.[7][10]

Dysregulation of GlcNAc metabolism and O-GlcNAcylation has been implicated in a range of pathologies, including diabetes, neurodegenerative diseases, cancer, and autoimmune disorders, making it a significant area of research for therapeutic development.[6][7][11]

The Hexosamine Biosynthetic Pathway and O-GlcNAcylation Cycle

The Hexosamine Biosynthetic Pathway (HBP) is the primary route for the de novo synthesis of UDP-GlcNAc.[5] This pathway begins with the conversion of glucose to fructose-6-phosphate, which is then converted to glucosamine-6-phosphate by the rate-limiting enzyme glutamine:fructose-6-phosphate amidotransferase (GFAT).[5][6] Subsequent enzymatic steps lead to the formation of UDP-GlcNAc, which serves as the substrate for OGT.[5] The O-GlcNAcylation cycle involves the dynamic addition and removal of GlcNAc from proteins by OGT and OGA, respectively, allowing for rapid cellular responses to metabolic and stress signals.[8][12]

Caption: The Hexosamine Biosynthetic Pathway and O-GlcNAcylation Cycle.

Biological Roles and Signaling

Modulation of Signal Transduction

O-GlcNAcylation plays a profound role in regulating cellular signaling pathways, often in a complex interplay with phosphorylation.[10] Many signaling proteins, including kinases, phosphatases, and transcription factors, are modified by O-GlcNAc, which can alter their activity, stability, and protein-protein interactions.[7][12]

A prime example is the insulin signaling pathway. Elevated levels of UDP-GlcNAc, often resulting from hyperglycemia, can lead to increased O-GlcNAcylation of key components of the insulin signaling cascade, such as the insulin receptor substrate (IRS) proteins, PI3K, and Akt.[13] This modification can inhibit their phosphorylation and subsequent activation, contributing to insulin resistance.[1][13]

Caption: Modulation of Insulin/IGF-1 Signaling by O-GlcNAcylation.

Role in Immune Function

GlcNAc and O-GlcNAcylation are critical for a balanced immune response.[2] O-GlcNAcylation is involved in the development, proliferation, and activation of T and B cells, and regulates the function of macrophages and neutrophils.[2] GlcNAc promotes the biosynthesis of N-linked glycans with increased branching, a process essential for the proper function of various immune cells.[2] It supports the activity of anti-inflammatory T regulatory (Treg) cells while mitigating excessive Th1 and Th17 responses, which are associated with autoimmune conditions.[2]

Involvement in Neurological Processes

In the nervous system, O-GlcNAcylation is crucial for brain development, neuronal signaling, and synaptic plasticity.[12] Aberrant O-GlcNAcylation is linked to neurodegenerative diseases such as Alzheimer's disease, where it is thought to play a role in the hyperphosphorylation of the tau protein.[7][12]

Implications in Cancer

Cancer cells often exhibit altered glucose metabolism, leading to increased flux through the HBP and elevated levels of O-GlcNAcylation.[14] This can impact various aspects of tumor biology, including cell proliferation, survival, and metastasis.[14] Many oncogenes and tumor suppressor proteins are regulated by O-GlcNAcylation.[7] For instance, N-acetyl-D-glucosamine has been shown to increase apoptosis in breast cancer cells and has been investigated for its potential to sensitize non-small cell lung cancer cells to TRAIL-induced apoptosis.[15][16]

Role in Connective Tissue and Joint Health

GlcNAc is a fundamental component of glycosaminoglycans, such as hyaluronic acid and keratan sulfate, which are essential for the structure and function of cartilage.[3][17] While research is ongoing, some studies suggest that GlcNAc may support cartilage health and reduce joint inflammation, although clinical evidence for its direct use in treating osteoarthritis is still limited.[13]

Quantitative Data Summary

This section provides a summary of key quantitative data related to GlcNAc metabolism and O-GlcNAcylation.

Table 1: UDP-GlcNAc Concentrations in Various Cell Lines

| Cell Line | UDP-GlcNAc Concentration (pmol/10^6 cells) | Reference |

| 293T | ~60 | [14] |

| NIH/3T3 | ~100 | [14] |

| HCT116 | ~150 | [14] |

| AML12 | ~250 | [14] |

| Hepa1-6 | ~300 | [14] |

| HeLa | ~520 | [14][17] |

| Primary Mouse Fibroblasts | ~120 | [14] |

Table 2: Kinetic Parameters of O-GlcNAc Cycling Enzymes

| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| Human OGT | UDP-GlcNAc (with various protein substrates) | 1 - >20 | - | - | [18] |

| Human OGA | p-nitrophenyl-β-GlcNAc | 1100 | - | - | [3] |

| Human OGA | FDGlcNAc (fluorogenic substrate) | 85 | 1.3 | 1.6 x 104 | [3] |

Table 3: In Vivo and In Vitro Effects of N-acetyl-D-glucosamine

| System | Treatment | Effect | Quantitative Data | Reference |

| Bovine Chondrocytes (in vitro) | 1 µM - 10 mM GlcNAc | Increased cell metabolism | No significant difference below 1 mM | [7] |

| Non-Small Cell Lung Cancer Cells (in vitro) | 2 mM GlcNAc + 50 ng/mL TRAIL | Increased apoptosis | Significant decrease in cell proliferation | [19] |

| E. coli (starvation-induced tolerance) | GlcNAc treatment | 80-fold increase in intracellular UDP-GlcNAc | From 0.06 mM to 4.95 mM | [9] |

| Healthy Individuals (in vivo) | 500 mg or 1000 mg GlcNAc daily for 16 weeks | - | - | [20] |

| Rat Embryonic Neurons (in vitro) | Glucosamine stimulation | Increased O-GlcNAcylation of CREB and GRASP55 | 13.1% and 10.2% increase in stoichiometry, respectively | [1] |

Experimental Protocols

This section provides an overview of key experimental methodologies for the study of N-acetyl-D-glucosamine and O-GlcNAcylation.

Chemoenzymatic Labeling of O-GlcNAcylated Proteins

This method allows for the sensitive detection and enrichment of O-GlcNAcylated proteins.

Principle: A mutant galactosyltransferase (Y289L GalT) is used to transfer a galactose analog containing a chemical handle (e.g., an azide or ketone) onto O-GlcNAc residues. This handle can then be reacted with a probe (e.g., biotin, a fluorophore, or a mass tag) via "click chemistry" for detection or enrichment.[5][13]

Brief Protocol:

-

Cell Lysis: Lyse cells in a buffer containing an OGA inhibitor (e.g., PUGNAc or Thiamet-G) to preserve O-GlcNAcylation.[5]

-

Enzymatic Labeling: Incubate the protein lysate with purified Y289L GalT and a UDP-galactose analog (e.g., UDP-GalNAz) to label O-GlcNAcylated proteins.[5][12]

-

Click Chemistry Reaction: React the azide-labeled proteins with an alkyne-containing probe (e.g., alkyne-biotin) in the presence of a copper(I) catalyst.[12][13]

-

Detection/Enrichment: The biotinylated proteins can be detected by streptavidin-HRP on a Western blot or enriched using streptavidin beads for mass spectrometry analysis.[12][13]

Mass Spectrometry-Based Analysis of O-GlcNAcylation

Mass spectrometry (MS) is a powerful tool for identifying O-GlcNAcylated proteins and mapping the specific sites of modification.

Principle: O-GlcNAcylated proteins or peptides are enriched and then analyzed by tandem mass spectrometry (MS/MS). Fragmentation techniques such as Collision-Induced Dissociation (CID), Higher-energy C-trap Dissociation (HCD), and Electron Transfer Dissociation (ETD) are used to identify the peptide sequence and locate the O-GlcNAc modification.[21]

Brief Protocol:

-

Protein Digestion: Proteins are typically digested into peptides using trypsin.[22]

-

Enrichment of O-GlcNAc Peptides: Due to the low stoichiometry of O-GlcNAcylation, an enrichment step is crucial. This can be achieved through methods like lectin affinity chromatography (using Wheat Germ Agglutinin, WGA), immunoaffinity purification with O-GlcNAc-specific antibodies, or chemoenzymatic labeling followed by affinity capture.[21][22]

-

LC-MS/MS Analysis: The enriched peptides are separated by liquid chromatography (LC) and analyzed by a mass spectrometer. ETD is often preferred for site localization as it preserves the labile O-GlcNAc modification on the peptide backbone.[21]

-

Data Analysis: The resulting spectra are analyzed using specialized software to identify the peptide sequences and pinpoint the serine or threonine residues modified with O-GlcNAc.[23]

Lectin Affinity Chromatography and Lectin Blotting

Lectins are proteins that bind to specific carbohydrate structures and can be used to detect and enrich O-GlcNAcylated proteins.

Principle: Wheat Germ Agglutinin (WGA) has an affinity for terminal GlcNAc and sialic acid residues. It can be used in chromatography to enrich for O-GlcNAcylated proteins or as a probe in blotting applications.[4][24]

Brief Protocol for Lectin Blotting:

-

SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.[4][25]

-

Blocking: Block the membrane with a protein solution that does not contain glycoproteins (e.g., BSA) to prevent non-specific binding.[24]

-

Lectin Incubation: Incubate the membrane with a biotinylated or enzyme-conjugated WGA.[24][25]

-

Detection: If using a biotinylated lectin, follow with an incubation with streptavidin-HRP and detect using a chemiluminescent substrate.[24][25]

Immunoprecipitation and Western Blotting

This classic technique can be used to study the O-GlcNAcylation of a specific protein of interest.

Principle: An antibody specific to the protein of interest is used to immunoprecipitate it from a cell lysate. The immunoprecipitated protein is then detected by Western blotting using an O-GlcNAc-specific antibody.[26][27]

Brief Protocol:

-

Cell Lysis: Lyse cells in a buffer containing protease and OGA inhibitors.[26]

-

Immunoprecipitation: Incubate the cell lysate with an antibody against the target protein, followed by the addition of protein A/G beads to capture the antibody-protein complex.[26][27]

-

Elution and SDS-PAGE: Elute the protein from the beads and separate it by SDS-PAGE.[26]

-

Western Blotting: Transfer the proteins to a membrane and probe with an O-GlcNAc-specific antibody (e.g., RL2 or CTD110.6) followed by a secondary antibody for detection.[26][28]

Conclusion and Future Directions

N-acetyl-D-glucosamine is a multifaceted molecule that extends far beyond its structural roles. As the endpoint of the nutrient-sensing Hexosamine Biosynthetic Pathway, its incorporation into proteins via O-GlcNAcylation provides a critical mechanism for cellular regulation in response to the metabolic environment. The intricate crosstalk between O-GlcNAcylation and other post-translational modifications, particularly phosphorylation, highlights its central role in integrating and fine-tuning cellular signaling networks.

The growing body of evidence linking aberrant GlcNAc metabolism and O-GlcNAcylation to a host of chronic diseases underscores the therapeutic potential of targeting this pathway. Future research will undoubtedly focus on elucidating the specific functions of O-GlcNAcylation on individual proteins and in distinct cellular contexts. The development of more specific and potent inhibitors and activators of OGT and OGA will be instrumental in dissecting these roles and in developing novel therapeutic strategies. Furthermore, advancements in quantitative proteomics and other analytical techniques will continue to enhance our understanding of the dynamics and stoichiometry of O-GlcNAcylation in both health and disease, paving the way for new diagnostic and therapeutic innovations.

References

- 1. Visualization of O-GlcNAc Glycosylation Stoichiometry and Dynamics using Resolvable Poly(ethylene glycol) Mass Tags - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ovid.com [ovid.com]

- 3. Enzymatic characterization of O-GlcNAcase isoforms using a fluorogenic GlcNAc substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [Lectin blotting]:Glycoscience Protocol Online Database [jcggdb.jp]

- 5. par.nsf.gov [par.nsf.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. The Making of a Sweet Modification: Structure and Function of O-GlcNAc Transferase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. researchgate.net [researchgate.net]

- 10. Lectin-Probed Western Blot Analysis | Springer Nature Experiments [experiments.springernature.com]

- 11. Quantitation of O-Glycosylation Stoichiometry and Dynamics using Resolvable Mass Tags - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Chemistry-Assisted Proteomic Profiling of O-GlcNAcylation [frontiersin.org]

- 13. Multiple Tissue-specific Roles for the O-GlcNAc Post-translational Modification in the Induction of and Complications Arising from Type II Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Role of O-linked N-acetylglucosamine protein modification in cellular (patho)physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Methods for the Detection, Study, and Dynamic Profiling of O-GlcNAc Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Enzymatic analysis of UDP-N-acetylglucosamine - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Insights into O-linked N-acetylglucosamine ([0-9]O-GlcNAc) processing and dynamics through kinetic analysis of O-GlcNAc transferase and O-GlcNAcase activity on protein substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Tissue-specific O-GlcNAcylation profiling identifies substrates in translational machinery in Drosophila mushroom body contributing to olfactory learning - PMC [pmc.ncbi.nlm.nih.gov]

- 20. merckmillipore.com [merckmillipore.com]

- 21. Quantitative proteomics identifies altered O-GlcNAcylation of structural, synaptic and memory-associated proteins in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 22. UCSF Mass Spectrometry Facility - Protocols In-Gel Digestion [msf.ucsf.edu]

- 23. ovid.com [ovid.com]

- 24. DETECTION AND ANALYSIS OF PROTEINS MODIFIED BY O-LINKED N-ACETYLGLUCOSAMINE - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Lectin blotting - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 26. Enzyme-based assay for quantification of UDP-GlcNAc in cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Optimization of Chemoenzymatic Mass Tagging by Strain-Promoted Cycloaddition (SPAAC) for the Determination of O-GlcNAc Stoichiometry by Western Blotting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Immunoprecipitation and Western blot-based detection of protein O-GlcNAcylation in cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 13C Labeled Glucosamine for Metabolic Tracing

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling Metabolic Dynamics with Stable Isotopes

Metabolic tracing using stable isotopes has become an indispensable tool for quantitatively analyzing the flow of atoms through metabolic networks, a process known as metabolic flux analysis (MFA).[1][2] Unlike radioactive isotopes, stable isotopes like Carbon-13 (¹³C) are non-radioactive and safe for a wide range of applications, from cell culture to in vivo studies.[1][3] By replacing a standard nutrient with its ¹³C-labeled counterpart, researchers can track the journey of the carbon atoms as they are incorporated into downstream metabolites.[4]

Glucosamine (GlcN) is a critical amino sugar that serves as a precursor for the biosynthesis of glycosylated proteins and lipids.[5] It is a key component of the Hexosamine Biosynthetic Pathway (HBP), which produces uridine diphosphate N-acetylglucosamine (UDP-GlcNAc).[6][7] UDP-GlcNAc is the essential building block for N-linked and O-linked glycosylation, post-translational modifications that profoundly impact protein function, stability, and localization.[6][8] Given the central role of the HBP in cellular processes and its dysregulation in diseases like cancer and diabetes, ¹³C-labeled glucosamine has emerged as a powerful tracer to probe the activity of this pathway and its contributions to cellular physiology and pathology.[7][9]

This guide provides a comprehensive overview of the principles, experimental protocols, and data interpretation associated with the use of ¹³C-labeled glucosamine for metabolic tracing.

Core Principles of ¹³C-Glucosamine Tracing

The fundamental principle of ¹³C-glucosamine tracing is to supply cells or organisms with glucosamine in which one or more ¹²C atoms have been replaced with ¹³C atoms (e.g., D-Glucosamine-1-¹³C or U-¹³C₆-Glucosamine).[10] This labeled glucosamine is taken up by cells and enters the Hexosamine Biosynthetic Pathway (HBP).

Once inside the cell, hexokinases phosphorylate glucosamine to produce Glucosamine-6-Phosphate (GlcN-6-P), which then proceeds through the HBP to be converted into UDP-GlcNAc.[6] Analytical techniques, primarily mass spectrometry (MS), can distinguish between unlabeled metabolites and their ¹³C-enriched (heavier) isotopologues. By measuring the mass shifts and the relative abundance of these isotopologues over time, one can determine the contribution of exogenous glucosamine to the HBP and subsequent glycosylation events.[4][9]

The Hexosamine Biosynthetic Pathway (HBP) and Glucosamine Entry

The HBP is a crucial metabolic route that typically utilizes 2-5% of cellular glucose.[7] It integrates inputs from glucose, amino acid (glutamine), fatty acid (acetyl-CoA), and nucleotide (UTP) metabolism to produce UDP-GlcNAc.[11] The pathway's first and rate-limiting step is the conversion of fructose-6-phosphate to glucosamine-6-phosphate by the enzyme GFAT.[7]

When ¹³C-labeled glucosamine is supplied exogenously, it enters the HBP by being directly phosphorylated to ¹³C-glucosamine-6-phosphate, thus bypassing the initial, GFAT-mediated step.[6] This direct entry makes ¹³C-glucosamine an excellent tool for specifically interrogating the flux through the latter half of the HBP and the synthesis of UDP-GlcNAc.[6]

Experimental Design and Protocols

A successful metabolic tracing experiment requires careful planning, from cell culture conditions to the final analytical method. The following sections outline a typical workflow for an in vitro experiment using cultured cells.

Cell Culture and Isotope Labeling

-

Media Formulation: Begin by culturing cells in a specialized basal medium that lacks standard glucosamine, allowing for precise control over the introduction of the labeled tracer.[12] For example, glucose-free RPMI-1640 can be used, supplemented with dialyzed fetal bovine serum (FBS) to minimize unlabeled background metabolites.[4]

-

Tracer Introduction: Once cells reach the desired confluency (typically 70-80%), the standard medium is replaced with the labeling medium containing a known concentration of ¹³C-labeled glucosamine (e.g., [U-¹³C₆]glucosamine).[4][10]

-

Incubation Time: The incubation period is critical for achieving an isotopic steady state, where the isotopic enrichment of key metabolites becomes stable. This duration varies by cell line and metabolic rate and should be determined empirically through a time-course experiment, with time points ranging from hours to days (e.g., 8, 12, 24, 48 hours).[4]

Metabolite Extraction

Rapidly halting metabolic activity is crucial to preserve the metabolic snapshot at the time of harvesting.

-

Quenching: Aspirate the labeling medium and immediately wash the cells with ice-cold phosphate-buffered saline (PBS). Then, add a quenching solution, typically a cold solvent mixture like 80% methanol (-80°C), to instantly stop enzymatic reactions.[13]

-

Harvesting: Scrape the cells in the quenching solution and transfer the cell lysate to a microcentrifuge tube.

-

Extraction: The extraction is often performed using a mixture of methanol, chloroform, and water to separate the polar (metabolites), non-polar (lipids), and protein fractions.[14] The polar phase, containing the metabolites of interest like UDP-GlcNAc, is collected after centrifugation.

Sample Preparation for Mass Spectrometry

-

For LC-MS: The dried polar extract is typically reconstituted in a suitable solvent for liquid chromatography. This method is often preferred for analyzing larger, non-volatile metabolites like UDP-GlcNAc.[15]

-

For GC-MS: For smaller, more volatile metabolites, the extract must undergo chemical derivatization to increase volatility. A common two-step process involves methoximation followed by silylation.[14][16]

Analytical Techniques

Mass Spectrometry (MS)

Mass spectrometry is the primary technique for ¹³C-MFA. It separates ions based on their mass-to-charge ratio (m/z), allowing it to distinguish between the natural (M+0) and ¹³C-labeled (M+1, M+2, etc.) versions of a metabolite.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Best suited for analyzing small, volatile metabolites after derivatization. It provides excellent chromatographic separation and robust fragmentation patterns.[16]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Ideal for analyzing larger, polar, and thermally labile metabolites like UDP-GlcNAc without the need for derivatization.[5][17] The use of tandem MS (e.g., in Multiple Reaction Monitoring mode) provides high selectivity and sensitivity.[17]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is another powerful technique that can be used to determine the specific position of ¹³C atoms within a molecule's carbon skeleton.[9][18] While generally less sensitive than MS, NMR provides detailed structural information that can be invaluable for resolving complex metabolic pathways.[18][19]

Quantitative Data and Applications

The primary output of a ¹³C tracing experiment is the mass isotopologue distribution (MID) for metabolites of interest. This data can be used to calculate flux rates and understand how different conditions or treatments affect pathway activity.

Application in Osteoarthritis Research

A key question in osteoarthritis research is whether orally administered glucosamine reaches joint cartilage and is incorporated into proteoglycans. A study using ¹³C-GlcN-HCl in dogs provided definitive evidence.

| Tissue Sample | Animal | Treatment Duration | ¹³C Increase vs. Control | ¹²C:¹³C Ratio | Reference |

| Articular Cartilage | Dog 1 | 2 weeks (500mg/d) | 2.3% | 0.0134 | [18] |

| Articular Cartilage | Dog 2 | 3 weeks (250mg/d) | 1.6% | 0.0131 | [18] |

| Control Cartilage | Dog 3 | N/A | N/A | 0.0129 | [18] |

| Table 1: Incorporation of orally administered ¹³C-Glucosamine into canine articular cartilage. Data shows a significant increase in the percentage of ¹³C in the cartilage of treated dogs compared to the control, confirming its bioavailability and use by chondrocytes.[18] |

Application in HBP Flux Characterization

¹³C-glucosamine can be used to precisely measure flux through the HBP by quantifying the enrichment of its end-product, UDP-GlcNAc. The following table summarizes data from a study on ex vivo mouse hearts perfused with varying concentrations of [U-¹³C₆]glucosamine.

| [U-¹³C₆]GlcN (mM) | Perfusion Duration (min) | UDP-GlcNAc M+6 MPE (%) | Reference |

| 0.001 | 30 | ~1.5 | [10] |

| 0.01 | 30 | ~4.0 | [10] |

| 0.05 | 30 | ~10.0 | [10] |

| 0.1 | 30 | ~11.0 | [10] |

| 0.001 | 60 | ~3.0 | [10] |

| 0.01 | 60 | ~8.0 | [10] |

| Table 2: Molar Percent Enrichment (MPE) of UDP-GlcNAc in mouse hearts. The data demonstrates a dose- and time-dependent incorporation of ¹³C from glucosamine into UDP-GlcNAc, allowing for the quantification of HBP flux.[10] |

Data Interpretation and Modeling

The raw MID data from the mass spectrometer must be corrected for the natural abundance of ¹³C and other isotopes. The corrected MIDs can then be used in computational models to estimate the relative or absolute flux through metabolic pathways.[20] This process, ¹³C-Metabolic Flux Analysis (¹³C-MFA), involves fitting the experimental labeling data to a metabolic network model to solve for the unknown flux values.[1][21][22] This provides a quantitative understanding of cellular metabolism under specific conditions.[1]

Conclusion

¹³C-labeled glucosamine is a highly effective tool for metabolic tracing, offering specific insights into the Hexosamine Biosynthetic Pathway. By enabling the direct quantification of UDP-GlcNAc synthesis and subsequent glycosylation events, it provides researchers, particularly in the fields of cancer biology, diabetes, and osteoarthritis, with a powerful method to investigate disease mechanisms and evaluate the efficacy of therapeutic interventions. The combination of stable isotope labeling, advanced analytical techniques like LC-MS/MS, and computational flux modeling delivers a quantitative and dynamic view of cellular metabolism that is unattainable with other methods.

References

- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 2. (13)C-based metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. biorxiv.org [biorxiv.org]

- 5. Precolumn derivatization LC–MS/MS method for the determination and pharmacokinetic study of glucosamine in human plasma and urine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Hexosamine Biosynthesis Pathway: Regulation and Function [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. A novel deconvolution method for modeling UDP-N-acetyl-D-glucosamine biosynthetic pathways based on 13C mass isotopologue profiles under non-steady-state conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Hexosamine Biosynthetic Pathway and Glycosylation Regulate Cell Migration in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ckisotopes.com [ckisotopes.com]

- 14. dkfz.de [dkfz.de]

- 15. Stable 13C-glutamine Tracing Resolved Metabolomics for Cancer Metabolism Study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Development and validation of a HPLC-ES-MS/MS method for the determination of glucosamine in human synovial fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The Fate of Oral Glucosamine Traced by 13C Labeling in the Dog - PMC [pmc.ncbi.nlm.nih.gov]

- 19. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

The Metabolic Journey of N-acetyl-D-[1-13C]glucosamine: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action of N-acetyl-D-[1-13C]glucosamine (¹³C-GlcNAc), a stable isotope-labeled monosaccharide critical for tracing the intricate pathways of cellular metabolism. By following the journey of the ¹³C label, researchers can elucidate the flux through key metabolic routes, including the hexosamine biosynthetic pathway (HBP), and its subsequent impact on vital cellular processes such as protein glycosylation. This guide provides a comprehensive overview of the metabolic fate of ¹³C-GlcNAc, detailed experimental protocols for its use in tracer studies, and a framework for interpreting the resulting quantitative data.

Core Metabolic Pathways and Mechanism of Action

N-acetyl-D-glucosamine (GlcNAc) is a pivotal molecule that sits at the crossroads of cellular metabolism and signaling.[1] Its ¹³C-labeled counterpart serves as a powerful tool to dissect these roles. Once introduced into a cellular system, N-acetyl-D-[1-¹³C]glucosamine is primarily processed through two major pathways: the salvage pathway for UDP-GlcNAc synthesis and the catabolic pathway.

The Hexosamine Biosynthetic Pathway (HBP) and O-GlcNAcylation

The HBP is a critical metabolic route that utilizes glucose to produce uridine diphosphate N-acetylglucosamine (UDP-GlcNAc), the universal donor substrate for all glycosylation reactions. Exogenously supplied GlcNAc can enter the HBP via a salvage pathway, bypassing the rate-limiting enzyme, glutamine:fructose-6-phosphate amidotransferase (GFAT).

The metabolic journey of the ¹³C label from N-acetyl-D-[1-¹³C]glucosamine through the HBP is as follows:

-

Phosphorylation: N-acetyl-D-[1-¹³C]glucosamine is phosphorylated by N-acetylglucosamine kinase (NAGK) to produce N-acetyl-D-[1-¹³C]glucosamine-6-phosphate.

-

Isomerization: N-acetyl-D-[1-¹³C]glucosamine-6-phosphate is then isomerized by phosphoacetylglucosamine mutase (PGM3/AGM1) to N-acetyl-D-[1-¹³C]glucosamine-1-phosphate.

-

UDP-GlcNAc Synthesis: Finally, UDP-N-acetylglucosamine pyrophosphorylase (UAP1/AGX) catalyzes the reaction of N-acetyl-D-[1-¹³C]glucosamine-1-phosphate with UTP to form UDP-N-acetyl-D-[1-¹³C]glucosamine.

The resulting UDP-N-acetyl-D-[1-¹³C]glucosamine can then be utilized by O-GlcNAc transferase (OGT) to modify nuclear and cytosolic proteins on serine and threonine residues, a process known as O-GlcNAcylation. This dynamic and reversible post-translational modification plays a crucial role in regulating a vast array of cellular processes, including signal transduction, transcription, and protein stability.[2] By tracing the incorporation of the ¹³C label into specific proteins, researchers can quantify the dynamics of O-GlcNAcylation.

Catabolism of N-acetyl-D-glucosamine

Alternatively, N-acetyl-D-[1-¹³C]glucosamine can be directed towards catabolism to enter central carbon metabolism. This pathway involves the following steps:

-

Phosphorylation: Similar to the HBP salvage pathway, GlcNAc is first phosphorylated to N-acetyl-D-[1-¹³C]glucosamine-6-phosphate.

-

Deacetylation: N-acetylglucosamine-6-phosphate deacetylase (NAGPA) removes the acetyl group to yield glucosamine-6-phosphate, with the ¹³C label remaining on the glucosamine backbone.

-

Deamination and Isomerization: Glucosamine-6-phosphate deaminase/isomerase (GNPDA) converts glucosamine-6-phosphate into fructose-6-phosphate, which can then enter glycolysis.

The ¹³C label can then be traced through the downstream metabolites of glycolysis and the tricarboxylic acid (TCA) cycle, providing insights into central carbon metabolism.

Quantitative Data Presentation

The following tables present representative quantitative data that could be obtained from a metabolic flux analysis experiment using N-acetyl-D-[1-¹³C]glucosamine as a tracer in a mammalian cell line. The data illustrates the time-dependent incorporation of the ¹³C label into key metabolites of the hexosamine biosynthetic pathway and glycolysis.

Table 1: Mass Isotopomer Distribution in UDP-N-acetylglucosamine

| Time (hours) | M+0 (Unlabeled) | M+1 (¹³C₁) |

| 0 | 100% | 0% |

| 1 | 85.2% | 14.8% |

| 4 | 55.6% | 44.4% |

| 12 | 20.1% | 79.9% |

| 24 | 5.3% | 94.7% |

This table shows the percentage of the UDP-GlcNAc pool that is either unlabeled (M+0) or contains one ¹³C atom (M+1) at different time points after the introduction of N-acetyl-D-[1-¹³C]glucosamine.

Table 2: ¹³C Enrichment in Glycolytic Intermediates

| Metabolite | ¹³C Enrichment at 24 hours (%) |

| Fructose-6-phosphate | 15.2% |

| Glucose-6-phosphate | 12.8% |

| Dihydroxyacetone phosphate | 10.5% |

| 3-Phosphoglycerate | 8.9% |

| Lactate | 7.1% |

This table illustrates the percentage of each glycolytic intermediate pool that has incorporated the ¹³C label after 24 hours of incubation with N-acetyl-D-[1-¹³C]glucosamine, reflecting the flux of the labeled carbon through the catabolic pathway.

Experimental Protocols

The following are detailed methodologies for key experiments involving N-acetyl-D-[1-¹³C]glucosamine tracing.

Cell Culture and Metabolic Labeling

Objective: To label mammalian cells with N-acetyl-D-[1-¹³C]glucosamine for metabolic flux analysis.

Materials:

-

Mammalian cell line of interest (e.g., HeLa, HEK293)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Glucose-free and glutamine-free DMEM

-

N-acetyl-D-[1-¹³C]glucosamine (Cambridge Isotope Laboratories, Inc. or equivalent)

-

Phosphate-buffered saline (PBS)

-

Cell scrapers

-

Liquid nitrogen

Procedure:

-

Culture cells to approximately 80% confluency in complete medium.

-

Aspirate the complete medium and wash the cells twice with sterile PBS.

-

Replace the medium with glucose-free and glutamine-free DMEM supplemented with dialyzed FBS and a known concentration of N-acetyl-D-[1-¹³C]glucosamine (e.g., 1 mM). For control experiments, use unlabeled N-acetyl-D-glucosamine.

-

Incubate the cells for various time points (e.g., 0, 1, 4, 12, 24 hours).

-

At each time point, rapidly aspirate the labeling medium and wash the cells twice with ice-cold PBS.

-

Quench metabolism by adding liquid nitrogen directly to the culture dish.

-

Scrape the frozen cells into a pre-chilled tube for metabolite extraction.

Metabolite Extraction

Objective: To extract intracellular metabolites for subsequent analysis.

Materials:

-

80% Methanol (pre-chilled to -80°C)

-

Centrifuge

Procedure:

-

Add 1 mL of ice-cold 80% methanol to the frozen cell pellet.

-

Vortex vigorously for 1 minute to lyse the cells and precipitate proteins.

-

Incubate at -20°C for 30 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully collect the supernatant containing the polar metabolites into a new tube.

-

Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

GC-MS Analysis of ¹³C-Labeled Metabolites

Objective: To quantify the mass isotopomer distribution of key metabolites.[3]

Materials:

-

Dried metabolite extract

-

Derivatization reagents (e.g., Methoxyamine hydrochloride in pyridine, N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA))

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

-

Resuspend the dried metabolite extract in 50 µL of methoxyamine hydrochloride in pyridine and incubate at 37°C for 90 minutes.

-

Add 80 µL of MSTFA and incubate at 60°C for 30 minutes to derivatize the metabolites.

-

Inject 1 µL of the derivatized sample into the GC-MS system.

-

Separate the metabolites using a suitable GC column and temperature gradient.

-

Analyze the mass spectra of the eluting peaks to determine the mass isotopomer distributions of target metabolites (e.g., UDP-GlcNAc, fructose-6-phosphate). The incorporation of one ¹³C atom will result in a mass shift of +1 Da for the corresponding fragment ion.

LC-MS/MS Analysis of O-GlcNAcylated Peptides

Objective: To identify and quantify the incorporation of ¹³C-GlcNAc into specific proteins.[2]

Materials:

-

Cell lysate from labeled cells

-

Trypsin

-

Enrichment materials for O-GlcNAc peptides (e.g., wheat germ agglutinin (WGA) agarose)

-

Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)

Procedure:

-

Lyse the labeled cells and perform a tryptic digest of the proteome.

-

Enrich for O-GlcNAcylated peptides using WGA affinity chromatography or other suitable methods.

-

Analyze the enriched peptide fraction by LC-MS/MS.

-

Identify O-GlcNAcylated peptides by searching the MS/MS data against a protein database, specifying O-GlcNAcylation as a variable modification.

-

Quantify the relative abundance of the unlabeled (M+0) and ¹³C-labeled (M+1) versions of each identified O-GlcNAcylated peptide by comparing the areas of their respective precursor ion peaks in the MS1 spectra.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key pathways and experimental workflows described in this guide.

References

- 1. N-Acetylglucosamine Sensing and Metabolic Engineering for Attenuating Human and Plant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Novel Quantitative Mass Spectrometry Platform for Determining Protein O-GlcNAcylation Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent development of analytical methods for disease-specific protein O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Sweet Symphony of the Cell: A Technical Guide to O-GlcNAcylation Analysis with Isotopic Labels

For Researchers, Scientists, and Drug Development Professionals

The dynamic addition and removal of a single sugar molecule, N-acetylglucosamine (O-GlcNAc), to serine and threonine residues of nuclear and cytoplasmic proteins is a critical regulatory mechanism akin to phosphorylation. This post-translational modification, known as O-GlcNAcylation, is a key sensor of cellular nutrient status and plays a pivotal role in a multitude of signaling pathways that govern cellular processes from transcription and translation to stress response and cell division.[1][2][3] Dysregulation of O-GlcNAcylation has been implicated in a host of chronic diseases, including cancer, diabetes, and neurodegenerative disorders, making it a compelling target for therapeutic intervention.[4][5][6]

This in-depth technical guide provides a comprehensive overview of the core methodologies employing isotopic labels for the quantitative analysis of O-GlcNAcylation. We delve into the experimental protocols, present quantitative data in a clear and comparative format, and visualize the intricate signaling and experimental workflows to empower researchers in their quest to decipher the complex language of this "sweet" modification.

The Central Role of O-GlcNAcylation in Cellular Signaling

O-GlcNAcylation is orchestrated by two highly conserved enzymes: O-GlcNAc transferase (OGT), which adds the O-GlcNAc moiety, and O-GlcNAcase (OGA), which removes it.[7][8] The substrate for OGT, UDP-GlcNAc, is the end product of the hexosamine biosynthetic pathway (HBP), which integrates inputs from glucose, amino acid, fatty acid, and nucleotide metabolism.[7][8] This direct link to cellular metabolism positions O-GlcNAcylation as a critical nutrient sensor, fine-tuning cellular responses to metabolic fluctuations.[2]

O-GlcNAcylation modulates the function of thousands of proteins, often in a dynamic interplay with phosphorylation.[1] These two modifications can compete for the same or adjacent serine/threonine residues, creating a complex regulatory crosstalk that influences major signaling pathways.[1]

One prominent example of O-GlcNAcylation's regulatory role is in the Hippo/YAP pathway, which controls organ size and is often dysregulated in cancer.[7][8] Under glucose-rich conditions, OGT O-GlcNAcylates the transcriptional co-activator YAP at Serine 109. This modification prevents phosphorylation at the adjacent Serine 127, allowing YAP to translocate to the nucleus and promote the expression of pro-proliferative and anti-apoptotic genes, thereby contributing to tumorigenesis.[7][8]

Quantitative Analysis of O-GlcNAcylation Using Isotopic Labeling

The low stoichiometry and labile nature of the O-GlcNAc modification present significant analytical challenges.[9][10] Isotopic labeling strategies, coupled with mass spectrometry, have emerged as powerful tools for the sensitive and quantitative analysis of O-GlcNAcylation dynamics.[4][9][11]

Metabolic Labeling with Isotopic Sugars

One approach involves metabolically labeling O-GlcNAc modifications by culturing cells in media containing heavy isotope-labeled glucose (e.g., 13C6-glucose).[9] The labeled glucose enters the HBP and is converted to 13C-labeled UDP-GlcNAc, which is then incorporated into proteins by OGT.[9] This allows for the differentiation and quantification of pre-existing ("light") and newly synthesized ("heavy") O-GlcNAcylated proteins by mass spectrometry.[9]

Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC)

SILAC is a widely used quantitative proteomic technique that can be adapted for O-GlcNAcylation studies.[4][12][13] In this method, two cell populations are grown in media containing either the natural ("light") or a heavy isotope-labeled version of an essential amino acid (e.g., 13C6-arginine and 13C6-lysine).[13][14] After differential treatment, the cell lysates are combined, and O-GlcNAcylated proteins are enriched. The relative abundance of O-GlcNAcylated peptides between the two conditions can be accurately quantified by comparing the signal intensities of the light and heavy peptide pairs in the mass spectrometer.[4]

Chemoenzymatic Labeling with Isotope-Coded Tags

Chemoenzymatic labeling offers another powerful strategy for quantitative O-GlcNAcomics.[11] This method typically involves the enzymatic transfer of a modified galactose analog, such as N-azidoacetylgalactosamine (GalNAz), to O-GlcNAc residues using a mutant galactosyltransferase (Gal-T1 Y289L).[15] The introduced azide group serves as a bioorthogonal handle for the attachment of an isotope-coded affinity tag (e.g., a "light" or "heavy" biotinylated probe) via click chemistry.[11][16] This allows for the differential labeling and subsequent quantification of O-GlcNAcylated proteins from two different samples.[11]

Quantitative Data Summary

The application of these isotopic labeling techniques has enabled the large-scale identification and quantification of O-GlcNAcylation sites. The following tables summarize representative quantitative data from studies employing these methods.

| Method | Cell Line | Number of Identified O-GlcNAc Sites | Number of Identified O-GlcNAcylated Proteins | Reference |

| Metabolic Labeling (GalNAz) & isoTCL | HeLa | 1,591 | 709 | [17] |

| Chemoenzymatic Labeling (GalT Y289L) | HeLa | Varies by replicate | Varies by replicate | [17] |

| SILAC & Chemoenzymatic Labeling | Not Specified | >10 proteins with increased O-GlcNAcylation, ~20 with decreased | 45 | [13] |

Note: The number of identified sites and proteins can vary significantly depending on the specific experimental conditions, enrichment strategies, and mass spectrometry instrumentation used.

Experimental Protocols

Protocol 1: Metabolic Labeling of O-GlcNAc with 13C6-Glucose

Objective: To metabolically label newly synthesized O-GlcNAcylated proteins for quantitative analysis.

Materials:

-

Cell culture medium (glucose-free)

-

13C6-Glucose

-

Dialyzed fetal bovine serum (FBS)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Phenylboronic acid agarose or Wheat Germ Agglutinin (WGA) agarose for enrichment

-

PNGase F (for removal of N-glycans)

-

Trypsin (proteomics grade)

-

Reagents for mass spectrometry analysis (e.g., formic acid, acetonitrile)

Methodology:

-

Culture cells in standard medium to the desired confluency.

-

Replace the standard medium with glucose-free medium supplemented with 13C6-glucose and dialyzed FBS.

-

Incubate the cells for the desired period to allow for the incorporation of the isotopic label.

-

Harvest and lyse the cells in a suitable lysis buffer.

-

(Optional but recommended) Treat the protein lysate with PNGase F to remove N-linked glycans, which can interfere with O-GlcNAc enrichment.[9]

-

Enrich for O-GlcNAcylated proteins or peptides using phenylboronic acid or WGA affinity chromatography.

-

Perform in-solution or in-gel tryptic digestion of the enriched proteins.

-

Analyze the resulting peptides by LC-MS/MS.

-

Identify and quantify the relative abundance of light (pre-existing) and heavy (newly synthesized) O-GlcNAcylated peptides using appropriate software. The mass difference between light and heavy O-GlcNAc peptides will be approximately 6.020 Da for 13C6-GlcNAc.[9]

Protocol 2: SILAC-based Quantitative O-GlcNAcomics

Objective: To quantitatively compare O-GlcNAcylation levels between two different experimental conditions.

Materials:

-

SILAC-compatible cell culture medium (lacking arginine and lysine)

-

"Light" L-arginine and L-lysine

-

"Heavy" 13C6-L-arginine and 13C6-L-lysine

-

Dialyzed FBS

-

Reagents for O-GlcNAc enrichment (e.g., anti-O-GlcNAc antibody CTD110.6, WGA, or chemoenzymatic labeling reagents)

-

Standard proteomics reagents for protein digestion and mass spectrometry

Methodology:

-

Culture two populations of cells in parallel for at least five passages in either "light" or "heavy" SILAC medium to ensure complete incorporation of the labeled amino acids.

-

Apply the desired experimental treatments to the two cell populations.

-

Harvest and lyse the cells separately.

-

Combine equal amounts of protein from the "light" and "heavy" cell lysates.

-

Enrich for O-GlcNAcylated proteins or peptides using a suitable method (e.g., immunoprecipitation with an O-GlcNAc antibody or lectin affinity chromatography).

-

Perform tryptic digestion of the enriched proteins.

-

Analyze the peptide mixture by LC-MS/MS.

-

Quantify the relative abundance of O-GlcNAcylated peptides by comparing the peak intensities of the "light" and "heavy" peptide pairs.

Protocol 3: Chemoenzymatic Labeling with Isotope-Tagged Cleavable Linker (isoTCL)

Objective: To quantitatively profile O-GlcNAcylation sites using a bioorthogonal chemical reporter and an isotope-coded tag.

Materials:

-

Cells cultured with an azido-sugar analog (e.g., Ac4GalNAz).[18]

-

"Light" and "heavy" versions of an alkyne-biotin tag containing an acid-cleavable linker (e.g., alkyne-L-AC-biotin and alkyne-H-AC-biotin).[3]

-

Reagents for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry (e.g., copper(II) sulfate, a reducing agent like sodium ascorbate, and a copper ligand like TBTA).

-

Streptavidin beads for enrichment.

-

Formic acid for cleaving the linker.

-

Standard proteomics reagents.

Methodology:

-

Metabolically label O-GlcNAcylated proteins in two separate cell populations by culturing them in the presence of an azido-sugar.

-

Lyse the cells and react the lysates from each population with either the "light" or "heavy" alkyne-biotin tag via CuAAC.

-

Combine the two labeled lysates in a 1:1 ratio.

-

Enrich the biotin-tagged proteins using streptavidin beads.

-

Perform on-bead tryptic digestion.

-

Elute the O-GlcNAcylated peptides by cleaving the acid-labile linker with formic acid.

-

Analyze the eluted peptides by LC-MS/MS.

-

Identify and quantify the O-GlcNAcylated peptides based on the characteristic isotopic signature of the "light" and "heavy" tags.[3][17]

Conclusion

The study of O-GlcNAcylation is a rapidly evolving field with profound implications for understanding human health and disease. The isotopic labeling strategies outlined in this guide provide robust and quantitative approaches to unravel the complexities of this dynamic post-translational modification. By enabling the precise identification and quantification of O-GlcNAcylation sites and their dynamic changes in response to various stimuli, these techniques are invaluable for elucidating the role of O-GlcNAcylation in cellular signaling and for the development of novel therapeutic strategies targeting this critical regulatory pathway. As mass spectrometry technology continues to advance in sensitivity and resolution, the application of these isotopic labeling methods will undoubtedly lead to further groundbreaking discoveries in the sweet and intricate world of O-GlcNAcylation.

References

- 1. journals.biologists.com [journals.biologists.com]

- 2. royalsocietypublishing.org [royalsocietypublishing.org]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Chemistry-Assisted Proteomic Profiling of O-GlcNAcylation [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. d-nb.info [d-nb.info]

- 7. O-GlcNAc as an Integrator of Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | O-GlcNAc as an Integrator of Signaling Pathways [frontiersin.org]

- 9. A Novel Quantitative Mass Spectrometry Platform for Determining Protein O-GlcNAcylation Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. Mass Spectrometry for O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. O-GlcNAc profiling: from proteins to proteomes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Analysis of Protein O-GlcNAcylation by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Methods for the Detection, Study, and Dynamic Profiling of O-GlcNAc Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Metabolic cross-talk allows labeling of O-linked β-N-acetylglucosamine-modified proteins via the N-acetylgalactosamine salvage pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-acetyl-D-[1-13C]glucosamine in Studying Protein Glycosylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein glycosylation, the enzymatic addition of carbohydrates (glycans) to proteins, is a fundamental post-translational modification that plays a critical role in a vast array of biological processes, including protein folding, cell-cell recognition, signaling, and immune responses. Dysregulation of glycosylation is implicated in numerous diseases, such as cancer, diabetes, and neurodegenerative disorders. Consequently, the ability to accurately study and quantify changes in protein glycosylation is of paramount importance in both basic research and drug development.

This technical guide focuses on the application of N-acetyl-D-[1-13C]glucosamine (¹³C-GlcNAc), a stable isotope-labeled monosaccharide, for the metabolic labeling and quantitative analysis of glycoproteins. By introducing a "heavy" isotope of carbon into the glycan structure, researchers can differentiate and quantify glycoproteins from different cellular states using mass spectrometry, providing powerful insights into the dynamics of glycosylation.

Core Principles of Metabolic Labeling with N-acetyl-D-[1-13C]glucosamine

Metabolic labeling with stable isotopes is a powerful technique for quantitative proteomics. In the context of glycosylation, cells are cultured in a medium containing N-acetyl-D-[1-¹³C]glucosamine. This labeled sugar is taken up by the cells and enters the hexosamine biosynthesis pathway (HBP), where it is converted into UDP-N-acetyl-D-[1-¹³C]glucosamine. This "heavy" nucleotide sugar donor is then utilized by glycosyltransferases to incorporate the ¹³C label into N-linked and O-linked glycans on newly synthesized glycoproteins.

By comparing the mass spectra of glycoproteins from cells grown in the presence of ¹³C-GlcNAc ("heavy") versus those grown in standard media ("light"), the relative abundance of specific glycoproteins and the stoichiometry of glycosylation can be determined.

The Hexosamine Biosynthesis Pathway and its Role in Glycosylation

The Hexosamine Biosynthesis Pathway (HBP) is a crucial metabolic route that produces UDP-N-acetylglucosamine (UDP-GlcNAc), the universal donor substrate for the synthesis of N-glycans, O-glycans, and proteoglycans. N-acetyl-D-[1-¹³C]glucosamine enters this pathway and is incorporated into the cellular pool of UDP-GlcNAc.

O-GlcNAcylation Signaling

O-GlcNAcylation is a dynamic and reversible form of O-glycosylation that involves the addition of a single N-acetylglucosamine to serine or threonine residues of nuclear and cytoplasmic proteins. This modification acts as a nutrient sensor and plays a crucial role in regulating various signaling pathways, often in a reciprocal relationship with phosphorylation.

Methodological & Application

Application Notes and Protocols for N-acetyl-D-[1-¹³C]glucosamine Labeling in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metabolic labeling with stable isotopes is a powerful technique for tracing the flux of metabolites through biochemical pathways and for quantifying dynamic cellular processes. N-acetyl-D-[1-¹³C]glucosamine (¹³C-GlcNAc) is a stable isotope-labeled monosaccharide that serves as a precursor for the biosynthesis of N-linked and O-linked glycans. When introduced into cell culture, ¹³C-GlcNAc is taken up by cells and enters the hexosamine biosynthetic pathway (HBP), leading to the formation of ¹³C-labeled UDP-N-acetylglucosamine (UDP-¹³C-GlcNAc). This labeled sugar nucleotide is then utilized by glycosyltransferases to incorporate the ¹³C label into glycoproteins.

Subsequent analysis by mass spectrometry allows for the specific detection and quantification of newly synthesized glycoproteins, enabling the study of glycosylation dynamics, the identification of glycosylated proteins, and the elucidation of the roles of glycosylation in various cellular processes and disease states. These application notes provide a detailed protocol for the metabolic labeling of cultured mammalian cells with N-acetyl-D-[1-¹³C]glucosamine and subsequent sample preparation for mass spectrometry-based analysis.

Signaling Pathway

The metabolic incorporation of N-acetyl-D-[1-¹³C]glucosamine is primarily governed by the Hexosamine Biosynthetic Pathway (HBP). This pathway integrates glucose, amino acid, fatty acid, and nucleotide metabolism to produce UDP-N-acetylglucosamine (UDP-GlcNAc), the essential donor substrate for N- and O-glycosylation.

Caption: Hexosamine Biosynthetic Pathway for ¹³C-GlcNAc incorporation.

Experimental Protocols

Protocol 1: Metabolic Labeling of Cultured Cells

This protocol describes the general procedure for labeling adherent or suspension mammalian cells with N-acetyl-D-[1-¹³C]glucosamine.

Materials:

-

N-acetyl-D-[1-¹³C]glucosamine (powder)

-

Complete cell culture medium appropriate for the cell line

-

Mammalian cell line of interest

-

Sterile DMSO or PBS

-

Standard cell culture plates or flasks

-

Sterile serological pipettes and pipette tips

-

Humidified incubator (37°C, 5% CO₂)

Procedure:

-

Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of labeling and harvest. The optimal density should be determined empirically for each cell line.

-

Preparation of ¹³C-GlcNAc Stock Solution:

-

Prepare a stock solution of N-acetyl-D-[1-¹³C]glucosamine in sterile DMSO or PBS. A concentration of 50-100 mM is recommended.

-

Ensure the powder is completely dissolved. The stock solution can be stored at -20°C.

-

-

Metabolic Labeling:

-

Aspirate the existing medium from the cells.

-

Add fresh, pre-warmed complete culture medium containing the desired final concentration of N-acetyl-D-[1-¹³C]glucosamine. A starting concentration in the range of 50-200 µM is recommended. Optimization may be required depending on the cell line and experimental goals.[1]

-

Include a vehicle control (DMSO or PBS alone) in parallel.

-

-

Incubation: Incubate the cells for a desired period. Labeling times can range from 4 to 48 hours. A time-course experiment is recommended to determine the optimal incubation time for achieving sufficient label incorporation for your specific application.

-

Cell Harvesting:

-

Adherent cells: Wash the cells twice with ice-cold PBS to remove excess ¹³C-GlcNAc. Detach the cells using a cell scraper or trypsin.

-

Suspension cells: Transfer the cell suspension to a centrifuge tube.

-

Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.

-

Wash the cell pellet twice with ice-cold PBS.

-

The cell pellet can be stored at -80°C until further processing.

-

Protocol 2: Cell Lysis and Protein Extraction for Mass Spectrometry

This protocol is designed for the lysis of labeled cells and extraction of proteins for subsequent proteomic analysis.

Materials:

-

Labeled cell pellet from Protocol 1

-

Lysis Buffer (e.g., Urea-based or SDS-based)

-

Urea Lysis Buffer: 8 M urea, 100 mM Tris-HCl pH 8.0, with protease and phosphatase inhibitors.

-

SDS Lysis Buffer: 4% SDS, 100 mM Tris-HCl pH 8.0, with protease and phosphatase inhibitors.

-

-

Probe sonicator or bath sonicator

-

Microcentrifuge

-

BCA Protein Assay Kit

Procedure:

-

Cell Lysis:

-

Resuspend the cell pellet in an appropriate volume of ice-cold Lysis Buffer.

-

Incubate on ice for 30 minutes with intermittent vortexing.

-

For urea-based lysis, sonicate the lysate to shear DNA and ensure complete lysis. Use a probe sonicator with short pulses on ice.

-

-

Clarification of Lysate:

-

Centrifuge the lysate at 16,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Carefully transfer the supernatant to a new pre-chilled microcentrifuge tube.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysate using a BCA protein assay.

-

-

Storage: The protein lysate can be stored at -80°C for further analysis.

Protocol 3: Protein Digestion for Bottom-Up Proteomics

This protocol describes the in-solution digestion of proteins into peptides for mass spectrometry analysis.

Materials:

-

Protein lysate from Protocol 2

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-